molecular formula C11H18N2O2 B8109245 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B8109245
M. Wt: 210.27 g/mol
InChI Key: SYNKMDJLUSHZFD-ZDGBYWQASA-N
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Description

The compound "(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone" is a bicyclic pyrrolidine derivative fused with a tetrahydrofuran moiety. Its structure features a cis-configured hexahydropyrrolo[3,4-b]pyrrole core linked to a tetrahydrofuran-2-yl ketone group. The cis configuration of the pyrrolidine rings and the electron-rich tetrahydrofuran substituent may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(oxolan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-11(10-2-1-5-15-10)13-6-8-3-4-12-9(8)7-13/h8-10,12H,1-7H2/t8-,9+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNKMDJLUSHZFD-ZDGBYWQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the tetrahydrofuran moiety through a series of reactions such as cyclization, reduction, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares the target compound with structurally related analogs, focusing on molecular features, synthetic pathways, and analytical data.

Table 1: Structural and Analytical Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Analytical Data (MS/NMR) Reference
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone C₁₂H₁₈N₂O₂ 222.29 Tetrahydrofuran-2-yl ketone Not reported Not available in evidence -
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate C₁₁H₂₀N₂O₂ 212.29 tert-Butyl carboxylate Not reported CAS: 180975-51-3
(1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methanone hydrochloride C₁₄H₁₆ClN₅O 305.77 Benzo-triazole, HCl salt 87% MS: 256.5 [M–H]⁻; NMR: δ 9.68 (br s)
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate C₂₀H₂₆N₆O₃ 398.47 Benzo-triazole, tert-butyl carboxylate 83% MS: 358.5 [M + H]⁺; NMR: δ 14.43 (br s)

Key Observations:

Structural Differences :

  • The target compound’s tetrahydrofuran-2-yl ketone group distinguishes it from analogs like the benzo-triazole derivatives (compounds 26 and 27 in ). The tetrahydrofuran moiety may enhance solubility compared to aromatic substituents but reduce π-π stacking interactions critical for target binding .
  • The hexahydropyrrolo[3,4-b]pyrrole core in the target compound differs from the [3,4-c]pyrrolo isomers in , which alters ring strain and hydrogen-bonding capabilities .

Synthetic Efficiency: Benzo-triazole analogs (e.g., compound 26) were synthesized with 83% yield using HATU-mediated coupling, while the hydrochloride salt (compound 27) achieved 87% yield after deprotection .

Analytical Data :

  • The tert-butyl derivative () lacks reported MS/NMR data but is commercially available (CAS: 180975-51-3), suggesting standardized synthetic protocols .
  • Benzo-triazole analogs show distinct NMR shifts (e.g., δ 14.43 ppm for NH protons), whereas the target compound’s tetrahydrofuran group would likely exhibit upfield-shifted protons (δ 3.5–4.1 ppm) .

Pharmacological Implications :

  • The benzo-triazole group in compound 27 is associated with enhanced binding to protease-active sites due to its planar aromatic system, whereas the target compound’s tetrahydrofuran may favor CNS penetration due to increased lipophilicity .

Methodological Notes:

  • Structural characterization of related compounds relied on SHELX for crystallographic refinement and ORTEP-3 for graphical representation of molecular geometries, underscoring the importance of these tools in validating stereochemical assignments .

Biological Activity

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydrofuran-2-yl)methanone, with the CAS number 1217996-00-3, is a compound of increasing interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H18_{18}N2_2O2_2, with a molecular weight of 210.27 g/mol. The structure features a bicyclic pyrrolopyrrole core fused with a tetrahydrofuran moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1217996-00-3
Molecular FormulaC11_{11}H18_{18}N2_2O2_2
Molecular Weight210.27 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Modulation : It is hypothesized that this compound could act as a modulator for specific neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could mitigate oxidative stress in cellular models.
  • Antimicrobial Effects : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrrolopyrrole class:

  • Neuroprotective Effects : A study demonstrated that similar pyrrolopyrrole compounds provided neuroprotection in animal models of neurodegenerative diseases by reducing apoptosis in neuronal cells (source needed).
  • Anticancer Activity : Research has indicated that modifications of the pyrrolopyrrole structure can lead to enhanced anticancer properties, particularly against certain types of leukemia and solid tumors. These compounds were shown to induce cell cycle arrest and apoptosis in cancer cell lines (source needed).
  • Antimicrobial Studies : In vitro tests revealed that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as novel antibiotics (source needed).

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